molecular formula C21H18N4O2S B2890818 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897463-55-7

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No. B2890818
CAS RN: 897463-55-7
M. Wt: 390.46
InChI Key: URGOILDFWDKUPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating imidazo[2,1-b]thiazole moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” are not detailed in the literature, it’s worth noting that imidazo[2,1-b]thiazole scaffolds have been used in the synthesis of various compounds .

Scientific Research Applications

Antioxidant Activity

The thiazole ring, a component of the compound, has been associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The presence of the thiazole ring could potentially make this compound a candidate for further research into its efficacy as an antioxidant .

Analgesic and Anti-inflammatory Activities

Compounds containing thiazole have been reported to exhibit significant analgesic and anti-inflammatory activities. This suggests that our compound of interest could be developed into a drug that helps alleviate pain and reduce inflammation, which is beneficial for conditions like arthritis and muscle injuries .

Antimicrobial and Antifungal Activities

The imidazole ring present in the compound is known for its antimicrobial and antifungal effects. This makes it a potential candidate for the development of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Antitumor and Cytotoxic Activity

Research has shown that certain thiazole derivatives can have antitumor and cytotoxic effects. This indicates that the compound may be useful in the development of new cancer therapies, particularly in targeting specific tumor cell lines .

Neuroprotective Properties

Thiazoles have been linked to neuroprotective effects, suggesting that this compound could be explored for its potential benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protecting nerve cells is crucial .

Antiviral Activity

Both imidazole and thiazole rings have demonstrated antiviral activities. This compound could be part of research efforts to create new antiviral drugs, especially in the face of emerging viral infections that pose global health risks .

Antidiabetic Activity

Imidazole derivatives have been associated with antidiabetic activity. This compound could be investigated for its potential use in managing diabetes, possibly by influencing insulin release or glucose metabolism .

DNA-binding Applications

Due to the structural features of the compound, it may have applications in DNA-binding studies. This could be particularly useful in the field of genetic research and drug design, where understanding the interactions between small molecules and DNA is essential .

Future Directions

The future directions for “4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” and similar compounds could involve further exploration of their anti-proliferative efficacy against various cancer cell lines . Such compounds may act as promising candidates as drugs against hepatocellular carcinoma .

properties

IUPAC Name

4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOILDFWDKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

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